2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9671280
InChI: InChI=1S/C22H20N4O2/c27-20(24-14-16-7-6-12-23-13-16)15-26-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)22(26)28/h1-13,21,25H,14-15H2,(H,24,27)
SMILES: C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CN=CC=C4
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol

2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide

CAS No.:

Cat. No.: VC9671280

Molecular Formula: C22H20N4O2

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide -

Specification

Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
IUPAC Name 2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C22H20N4O2/c27-20(24-14-16-7-6-12-23-13-16)15-26-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)22(26)28/h1-13,21,25H,14-15H2,(H,24,27)
Standard InChI Key MFLDSHISLOJKKE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CN=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide delineates its core quinazolinone scaffold substituted at position 3 with an acetamide group bearing a pyridin-3-ylmethyl moiety and a phenyl group at position 2. The molecular formula is C₂₂H₁₉N₅O₂, with a calculated molecular weight of 397.43 g/mol.

Structural Characterization

The quinazolinone nucleus consists of a bicyclic system fused from benzene and pyrimidine rings, with a ketone group at position 4. Key structural comparisons can be drawn to PubChem CID 44426723 , which shares the 4-oxo-3,4-dihydroquinazolin-2-yl scaffold but differs in substituents (e.g., 4-ethoxyphenyl and trifluoromethoxy groups). The acetamide side chain in the target compound introduces a pyridylmethyl group, enhancing potential hydrogen-bonding interactions (Figure 1) .

Table 1: Structural Comparison with Related Compounds

FeatureTarget CompoundPubChem CID 44426723
Core StructureQuinazolinoneQuinazolinone
Position 2 SubstituentPhenyl4-Ethoxyphenyl
Position 3 SubstituentN-(Pyridin-3-ylmethyl)acetamideN-(Pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
Molecular Weight397.43 g/mol602.6 g/mol

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. For example, anthranilic acid derivatives may react with urea or amides under acidic conditions to form the quinazolinone core . The patent JP2018500349A outlines methods for analogous compounds, suggesting that the acetamide side chain could be introduced via nucleophilic substitution or acylation of a primary amine intermediate.

Reaction Mechanism

  • Quinazolinone Formation: Heating anthranilic acid with phenylurea in acetic acid yields 2-phenyl-1,4-dihydroquinazolin-4-one.

  • Side-Chain Introduction: Alkylation at position 3 using chloroacetamide derivatives, followed by coupling with pyridin-3-ylmethanamine via amide bond formation.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield (%)
1CyclocondensationAnthranilic acid, phenylurea, Δ65–75
2N-AlkylationChloroacetamide, K₂CO₃, DMF50–60
3Amide CouplingPyridin-3-ylmethanamine, EDC70–80

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s balanced hydrophilicity (logP ≈ 2.1 predicted) and hydrogen-bonding capacity position it as a candidate for oral bioavailability. Patent JP2018500349A emphasizes similar scaffolds in dermatological and oncological therapeutics, highlighting potential for kinase inhibitor development.

Structure-Activity Relationship (SAR) Insights

  • Phenyl at Position 2: Enhances aromatic stacking interactions in hydrophobic enzyme pockets .

  • Pyridylmethyl Acetamide: Improves water solubility while maintaining target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator